molecular formula C11H11FO3 B131304 Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI) CAS No. 144462-33-9

Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI)

Cat. No. B131304
M. Wt: 210.2 g/mol
InChI Key: FYFHWEKLNCVNSL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI) is a chemical compound used in scientific research for various purposes. It is commonly referred to as MFA or MFA-Me. This compound has been studied for its potential therapeutic applications in treating various diseases, including cancer and inflammation.

Mechanism Of Action

The mechanism of action of MFA-Me is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in inflammation and cancer cell growth. MFA-Me has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in cancer cell growth.

Biochemical And Physiological Effects

MFA-Me has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MFA-Me has been found to reduce oxidative stress and increase the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

MFA-Me has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity and high stability. However, MFA-Me has some limitations for lab experiments. It is relatively expensive, which may limit its use in some studies. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MFA-Me. One area of interest is the development of MFA-Me analogs with improved potency and selectivity. Another area of interest is the investigation of MFA-Me in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of MFA-Me and its potential therapeutic applications.

Synthesis Methods

The synthesis of MFA-Me involves the reaction of alpha-fluoro-alpha-methyl-beta-ketoester with benzeneacetic acid in the presence of a catalyst. The resulting product is then esterified with methanol to yield MFA-Me. This method has been optimized to produce high yields of MFA-Me with high purity.

Scientific Research Applications

MFA-Me has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. MFA-Me has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

properties

CAS RN

144462-33-9

Product Name

Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)-(9CI)

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

IUPAC Name

methyl (2R)-2-fluoro-2-methyl-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C11H11FO3/c1-11(12,10(14)15-2)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1

InChI Key

FYFHWEKLNCVNSL-LLVKDONJSA-N

Isomeric SMILES

C[C@@](C(=O)C1=CC=CC=C1)(C(=O)OC)F

SMILES

CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(C(=O)OC)F

synonyms

Benzenepropanoic acid, alpha-fluoro-alpha-methyl-beta-oxo-, methyl ester, (R)- (9CI)

Origin of Product

United States

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